molecular formula C11H16N4 B11734409 [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11734409
M. Wt: 204.27 g/mol
InChI Key: LHSDSXYNRKSZPS-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the formation of the pyrazole and pyrrole rings followed by their subsequent coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable amine source and a catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles under controlled temperatures and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyrrole rings.

    Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carbaldehyde
  • 1-methyl-1H-pyrrole-2-carbaldehyde
  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C11H16N4/c1-14-5-3-4-11(14)8-12-6-10-7-13-15(2)9-10/h3-5,7,9,12H,6,8H2,1-2H3

InChI Key

LHSDSXYNRKSZPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CN(N=C2)C

Origin of Product

United States

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